Ethyl 2-(2,4-dimethylbenzoyl)benzoate
Description
Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a 2,4-dimethylbenzoyl group at the ortho position. The compound’s reactivity and physical properties are likely influenced by the electron-donating methyl groups on the benzoyl moiety, which may enhance stability and alter solubility compared to simpler esters like ethyl benzoate .
Properties
CAS No. |
134098-86-5 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 |
InChI Key |
ARQCFKVVOBQBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water
Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.
Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.
Scientific Research Applications
Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Properties of Ethyl 2-(2,4-Dimethylbenzoyl)benzoate and Analogous Compounds
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylbenzoyl group in the target compound likely increases steric hindrance and electron density, reducing hydrolysis rates compared to ethyl 4-hydroxybenzoate (E214), where the phenolic -OH group enhances acidity and reactivity .
- Photopolymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based co-initiators, achieving higher degrees of conversion (68–78%) due to its tertiary amine structure . This suggests that substituents like dimethylamino groups significantly enhance photochemical activity, whereas methyl groups (as in the target compound) may prioritize stability over reactivity.
Physical and Spectral Properties
- Melting Points and Solubility: Ethyl 2-methoxybenzoate has a well-documented melting point and solubility profile (e.g., soluble in ethanol), which aids in its identification via IR and NMR . By contrast, compounds like ethyl 4-(2,2-dimethylbutanoyl)benzoate () exhibit higher molecular weights (558.68 g/mol) and melting points (~195–197°C) due to bulky substituents . The target compound’s physical properties are expected to align with these trends.
- Volatility and Fragrance : Ethyl benzoate’s volatility and "fruity" scent contrast with 2,4-decadienal’s "fatty" odor, illustrating how functional groups dictate sensory properties . The target compound’s benzoyl and methyl groups may reduce volatility, making it less suitable for fragrance applications compared to simpler esters.
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